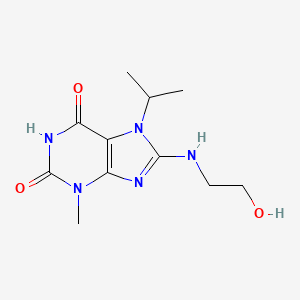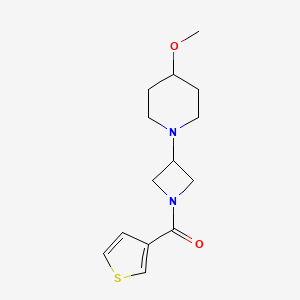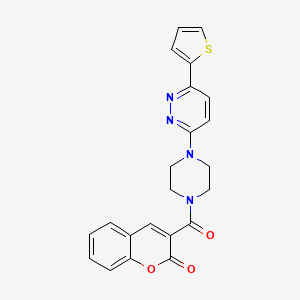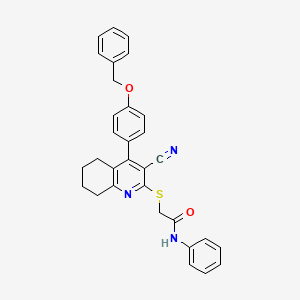
8-((2-hydroxyethyl)amino)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-((2-hydroxyethyl)amino)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione, commonly known as IBMX, is a purine derivative that has been extensively studied for its potential applications in scientific research. It is a non-specific inhibitor of cyclic nucleotide phosphodiesterases and has been used in a variety of biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Molecular Interactions and Tautomeric Equilibria
Research on purine derivatives, including "8-((2-hydroxyethyl)amino)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione," has shown that tautomeric equilibria and molecular interactions play a significant role in determining their stability and reactivity. Studies have explored how the tautomeric balance of purine bases can be influenced by their interaction with different environments, which is crucial for understanding their biological functions and potential applications in medicinal chemistry (Person et al., 1989).
Oxidation Reactions in Cellular DNA
The one-electron oxidation reactions of purine bases, including derivatives similar to "this compound," are critical for understanding DNA damage and repair mechanisms. These reactions are essential for assessing the compound's potential in influencing DNA integrity and its implications in therapeutic applications (Cadet et al., 2014).
Analytical Methods for Heterocyclic Compounds
The development of analytical techniques for the detection and quantification of heterocyclic aromatic amines, including purine derivatives, is pivotal for evaluating their presence in biological matrices and foodstuffs. Such methodologies are integral for studying the biological effects and exposure levels of these compounds, highlighting their relevance in toxicological and pharmacological research (Teunissen et al., 2010).
Bioactive Heterocycles as Enzyme Inhibitors
The exploration of heterocyclic compounds, akin to "this compound," as inhibitors of purine-utilizing enzymes unveils their potential in treating diseases such as cancer, malaria, and autoimmune disorders. This research underscores the importance of these compounds in developing new therapeutic agents (Chauhan & Kumar, 2015).
Soil Nitrogen Chemistry
Investigations into the chemistry of soil nitrogen have identified the presence of heterocyclic nitrogen compounds, including purine derivatives. Understanding the distribution and role of these compounds in the soil ecosystem is vital for agriculture and environmental science, providing insights into nutrient cycling and plant growth (Schulten & Schnitzer, 1997).
Eigenschaften
IUPAC Name |
8-(2-hydroxyethylamino)-3-methyl-7-propan-2-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O3/c1-6(2)16-7-8(13-10(16)12-4-5-17)15(3)11(19)14-9(7)18/h6,17H,4-5H2,1-3H3,(H,12,13)(H,14,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTYVVLWFWUBNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(N=C1NCCO)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-cinnamyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2763986.png)
![N-[(2-methoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2763987.png)

![5-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-ol;dihydrochloride](/img/structure/B2763990.png)


![N-[[4-(2,5-dimethoxyphenyl)-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2763998.png)

![3-Methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2764002.png)

![4-tert-butyl-N-[2-(2-methyl-1H-indol-1-yl)ethyl]benzamide](/img/structure/B2764004.png)
![1-(Benzenesulfonyl)-2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2764005.png)

![N-(2-chloro-4-methylphenyl)-2-({4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetamide](/img/structure/B2764007.png)